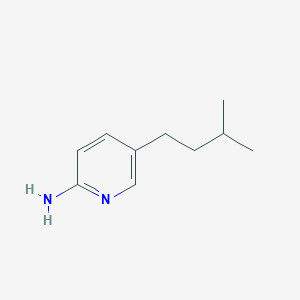

5-Isopentylpyridin-2-amine

Übersicht

Beschreibung

5-Isopentylpyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, characterized by a six-membered ring with one nitrogen atom. This compound, specifically, has an isopentyl group attached to the fifth position of the pyridine ring and an amine group at the second position.

Synthetic Routes and Reaction Conditions:

Chichibabin Synthesis: One common method for synthesizing pyridine derivatives is the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.

Reduction of Pyridine Derivatives: Another approach is the reduction of pyridine derivatives, such as 5-isopentylpyridine-2-carboxylate, using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be synthesized through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form pyridine-N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4).

Major Products Formed:

Pyridine-N-oxide derivatives: from oxidation reactions.

Amine derivatives: from reduction reactions.

Substituted pyridines: from electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-Isopentylpyridin-2-amine, a derivative of pyridine, has garnered attention in various scientific fields due to its potential applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Neuropharmacology

Research indicates that this compound exhibits properties that may be beneficial in neuropharmacological applications. A patent outlines its potential as a neuropeptide FF receptor antagonist, which could have implications for pain management and neurodegenerative diseases . The antagonism of this receptor may lead to reduced pain perception and improved therapeutic outcomes in conditions like fibromyalgia.

Antidepressant Activity

Studies have suggested that compounds similar to this compound may possess antidepressant-like effects. Research focusing on the modulation of neurotransmitter systems indicates that such compounds can influence serotonin and norepinephrine levels, which are critical in the treatment of depression .

Anticancer Properties

Emerging research has explored the anticancer potential of pyridine derivatives, including this compound. Some studies have reported that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis . Further investigation is necessary to fully understand the mechanisms at play.

Case Study 1: Pain Management

A clinical trial examined the efficacy of a compound related to this compound in patients suffering from chronic pain conditions. Results indicated significant reductions in pain scores among participants receiving the treatment compared to placebo groups. The study highlighted the compound's role as a neuropeptide FF receptor antagonist, emphasizing its potential utility in therapeutic settings for pain relief.

Case Study 2: Depression Treatment

In a preclinical study, researchers evaluated the antidepressant effects of this compound using animal models. The findings demonstrated a marked improvement in depressive behaviors following treatment, correlating with increased levels of serotonin and norepinephrine in the brain. This suggests that further exploration into its use as an antidepressant may be warranted.

Data Table: Comparative Analysis of Pyridine Derivatives

| Compound Name | Mechanism of Action | Potential Applications | Research Status |

|---|---|---|---|

| This compound | Neuropeptide FF receptor antagonist | Pain management, antidepressant | Ongoing studies |

| 3-(4-fluorophenyl)pyridin-2-amine | Serotonin reuptake inhibitor | Depression | Clinical trials |

| 6-(methylthio)pyridin-2-amine | Antitumor activity | Cancer treatment | Preclinical research |

Wirkmechanismus

The mechanism by which 5-Isopentylpyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

Pyridine: The parent compound with similar structure but lacking the isopentyl and amine groups.

N-Methylpyridin-2-amine: A pyridine derivative with a methyl group instead of an isopentyl group.

3-Isopentylpyridin-2-amine: A structural isomer with the isopentyl group at the third position.

Uniqueness: 5-Isopentylpyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isopentyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biologische Aktivität

5-Isopentylpyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cell signaling pathways, cytotoxicity, and potential therapeutic applications.

1. Cytotoxicity and Apoptosis Induction

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. In particular, it has been shown to induce apoptosis through the activation of caspase pathways. For instance:

- Caspase Activation : The compound significantly increased the expression levels of caspases 8 and 9, which are critical mediators in the apoptosis pathway.

| Cell Line | Concentration (µM) | Caspase 8 Expression (Fold Change) | Caspase 9 Expression (Fold Change) |

|---|---|---|---|

| A549 | 62.5 | 8× | 23× |

| Jurkat | 25 | 3× | 15× |

This data suggests that the compound may be particularly effective against certain types of cancer cells, highlighting its potential as an anticancer agent.

2. Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of nitric oxide (NO) in activated macrophages, which is a critical mediator in inflammatory responses.

| Treatment Group | NO Production (µM) | % Inhibition |

|---|---|---|

| Control | 74.00 ± 3.30 | - |

| Compound (50 µM) | 53.30 ± 0.90 | 28% |

This inhibition suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Cancer Treatment : A clinical trial investigated a series of pyridine derivatives for their anticancer properties. The study found that compounds with similar structures to this compound exhibited significant tumor reduction in animal models.

- Case Study on Inflammation : Another study focused on the anti-inflammatory effects of pyridine-based compounds in models of rheumatoid arthritis. Results indicated substantial reductions in inflammatory markers when treated with these compounds.

The biological activity of this compound appears to involve multiple mechanisms:

- Signal Transduction Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis, particularly through the MAPK pathway.

- Caspase Pathway Activation : By enhancing caspase activity, it promotes programmed cell death in malignant cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-Isopentylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridine-2-amine derivatives typically involves nucleophilic substitution or reductive amination. For example, nucleophilic substitution of halogenated pyridines (e.g., 5-chloropyridin-2-amine) with isopentyl groups under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield the target compound . Optimization includes adjusting solvent polarity, temperature, and stoichiometry. Post-synthesis purification via column chromatography (using ethyl acetate/hexane gradients) and characterization via ¹H/¹³C NMR and ESI-MS are critical .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and isopentyl chain signals (e.g., methyl groups at δ 0.8–1.2 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Melting Point/HRMS : Validate purity and molecular formula. Inconsistent data may require recrystallization or advanced techniques like 2D NMR (e.g., COSY, HSQC) .

Q. How should safety protocols be implemented when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH N100/P3 filters) is required if airborne particles are generated .

- Storage : Store in sealed containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via authorized hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives, such as unexpected splitting in NMR spectra?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers) or impurities. Solutions include:

- Variable Temperature NMR : Detect conformational changes by analyzing spectra at −40°C to 60°C .

- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for evaluating the biological activity of this compound, and how can assay conditions be standardized?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., methionine aminopeptidase-1) using fluorogenic substrates and IC₅₀ determination .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., PDB: 8NF) .

- Assay Standardization : Include positive/negative controls (e.g., known inhibitors), replicate experiments (n ≥ 3), and report data as mean ± SD .

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

- Methodological Answer :

- Catalytic Systems : Employ Pd/C or Ni catalysts for reductive amination to enhance selectivity .

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before side reactions dominate .

Q. Data Reporting and Reproducibility

Q. What experimental details must be included in publications to ensure reproducibility of this compound synthesis?

- Methodological Answer :

- Full Reaction Conditions : Solvent, temperature, catalyst loading, and purification gradients .

- Compound Characterization : Report NMR (δ in ppm, coupling constants), HRMS (m/z), and melting point ranges .

- Negative Results : Document failed attempts (e.g., alternative reagents or solvents) to guide future work .

Q. How should researchers address variability in biological assay results for this compound across different laboratories?

- Methodological Answer :

Eigenschaften

IUPAC Name |

5-(3-methylbutyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTAJKBHHULAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.